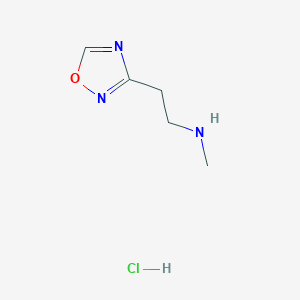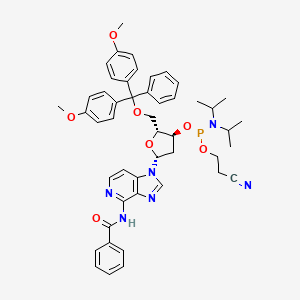
N-Methyl-2-(1,2,4-oxadiazol-3-yl)ethanamine hydrochloride
概要
説明
N-Methyl-2-(1,2,4-oxadiazol-3-yl)ethanamine hydrochloride is a chemical compound with the molecular formula C5H10ClN3O and a molecular weight of 163.61 g/mol It belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms
作用機序
Target of Action
It is known that many oxadiazole derivatives have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .
Mode of Action
It is likely that the compound interacts with its targets in a manner similar to other oxadiazole derivatives, which are known to exhibit anti-infective properties .
Biochemical Pathways
Given the anti-infective properties of similar oxadiazole derivatives, it is plausible that the compound may interfere with the biochemical pathways essential for the survival and replication of infectious agents .
Pharmacokinetics
The compound is a solid at room temperature , suggesting that it may be administered orally or intravenously. The compound’s bioavailability, half-life, and clearance rate remain unknown.
Result of Action
Given the anti-infective properties of similar oxadiazole derivatives, it is plausible that the compound may inhibit the growth and replication of infectious agents, leading to their eventual elimination .
Action Environment
It is known that the compound is stable at room temperature , suggesting that it may be relatively resistant to environmental variations.
準備方法
The synthesis of N-Methyl-2-(1,2,4-oxadiazol-3-yl)ethanamine hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of N-methyl-ethylenediamine with 1,2,4-oxadiazole-3-carboxylic acid under specific reaction conditions . The reaction typically requires the use of a dehydrating agent and a catalyst to facilitate the formation of the oxadiazole ring. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time.
化学反応の分析
N-Methyl-2-(1,2,4-oxadiazol-3-yl)ethanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxadiazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
科学的研究の応用
N-Methyl-2-(1,2,4-oxadiazol-3-yl)ethanamine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential antibacterial, antiviral, and anticancer activities.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Studies: Researchers use this compound to study its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.
類似化合物との比較
N-Methyl-2-(1,2,4-oxadiazol-3-yl)ethanamine hydrochloride can be compared with other similar compounds, such as:
- 1-(3-Ethyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
- 1-(5-Ethyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride
- N-Methyl-1-(3-propyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
These compounds share the oxadiazole ring structure but differ in their substituents, which can influence their chemical properties and applications. This compound is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity.
特性
IUPAC Name |
N-methyl-2-(1,2,4-oxadiazol-3-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O.ClH/c1-6-3-2-5-7-4-9-8-5;/h4,6H,2-3H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIDUYQQRZYAGBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=NOC=N1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride](/img/structure/B1458948.png)




![9-Fluoro-11H-benzo[a]carbazole](/img/structure/B1458954.png)





